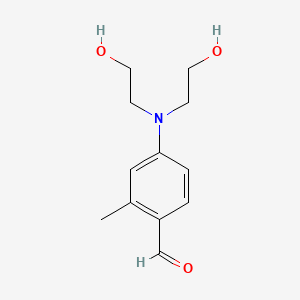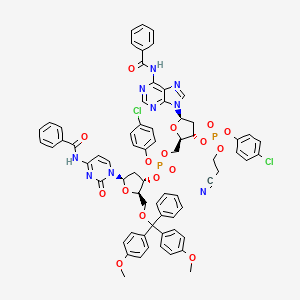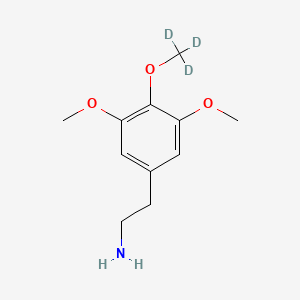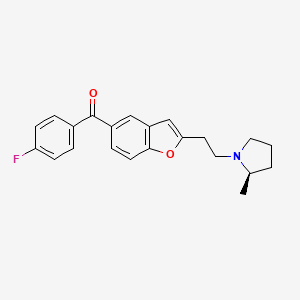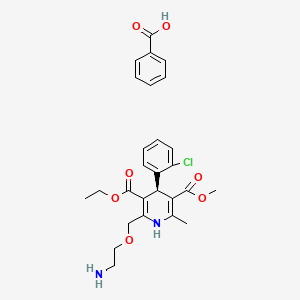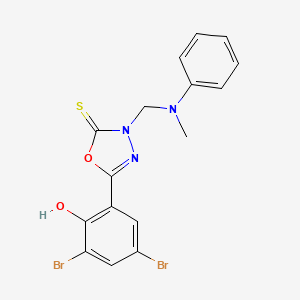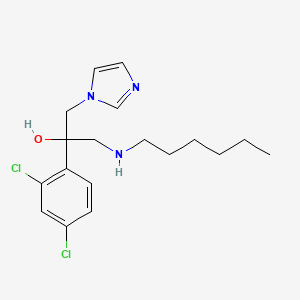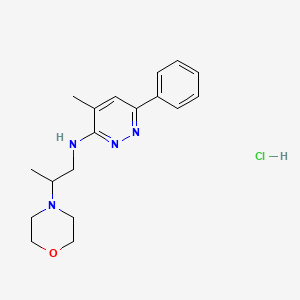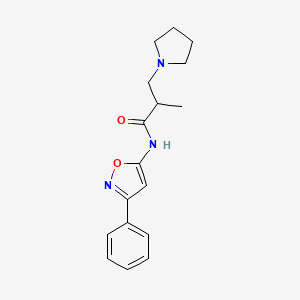
2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide is a compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities, including muscle relaxant and anticonvulsant properties . The structure of this compound includes a pyrrolidine ring, a phenyl group, and an isoxazole ring, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an amine and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides with a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential muscle relaxant and anticonvulsant activities.
Medicine: Investigated for its potential therapeutic effects in treating muscle spasms and seizures.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by modulating the activity of neurotransmitters in the central nervous system. This modulation can lead to muscle relaxation and anticonvulsant effects. The exact molecular pathways involved are still under investigation, but it is thought to involve the inhibition of certain ion channels and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-Diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide
- 2-Methyl-N-(3-phenyl-5-isoxazolyl)propenamide
- 2-Methyl-N-(3-phenyl-5-isoxazolyl)methylpropanamide
Uniqueness
2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide is unique due to its specific combination of structural features, including the pyrrolidine ring, phenyl group, and isoxazole ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
86683-61-6 |
|---|---|
Molecular Formula |
C17H21N3O2 |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C17H21N3O2/c1-13(12-20-9-5-6-10-20)17(21)18-16-11-15(19-22-16)14-7-3-2-4-8-14/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H,18,21) |
InChI Key |
JSIQDVPVNKPIRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)

